molecular formula C10H9N5S B1523150 5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 1152621-99-2

5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1523150
CAS No.: 1152621-99-2
M. Wt: 231.28 g/mol
InChI Key: ITFIKIKINBTIEN-UHFFFAOYSA-N
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Description

5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a methylsulfanyl group, a pyridinyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or β-diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through thiolation reactions using methylthiolating agents.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through coupling reactions such as Suzuki or Heck coupling.

    Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced via cyanation reactions using cyanating agents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. It can also be used in the development of bioactive molecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, methylsulfanyl, and carbonitrile groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carbonitrile group.

Uniqueness

The presence of the carbonitrile group in 5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile provides unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-3-methylsulfanyl-1-pyridin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-16-10-7(6-11)9(12)15(14-10)8-4-2-3-5-13-8/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFIKIKINBTIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C#N)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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